3-[4-(Diphenylmethyl)piperazin-1-yl]-6-methyl-1,2,4-triazin-5-ol
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Overview
Description
3-(4-benzhydrylpiperazin-1-yl)-6-methyl-1,2,4-triazin-5(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzhydryl group and a triazinone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzhydrylpiperazin-1-yl)-6-methyl-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-benzhydrylpiperazine with appropriate triazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(4-benzhydrylpiperazin-1-yl)-6-methyl-1,2,4-triazin-5(4H)-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-benzhydrylpiperazin-1-yl)-6-methyl-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-(4-benzhydrylpiperazin-1-yl)-6-methyl-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antiallergic and antidiabetic activities
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-benzhydrylpiperazin-1-yl)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit enzymes involved in metabolic processes or bind to receptors to alter cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-benzhydrylpiperazin-1-yl)ethanone
- 3-(4-benzhydrylpiperazin-1-yl)propylamine
- 4-(4-benzhydrylpiperazin-1-yl)butanoic acid
Uniqueness
3-(4-benzhydrylpiperazin-1-yl)-6-methyl-1,2,4-triazin-5(4H)-one is unique due to its triazinone moiety, which imparts distinct chemical properties and reactivity compared to other benzhydrylpiperazine derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C21H23N5O |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C21H23N5O/c1-16-20(27)22-21(24-23-16)26-14-12-25(13-15-26)19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,24,27) |
InChI Key |
MNNZTDRRQUNDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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